An In-depth Technical Guide to the Chemical Properties of Carotol
An In-depth Technical Guide to the Chemical Properties of Carotol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Carotol, a sesquiterpenoid alcohol and the primary component of carrot seed oil. This document collates critical data on its physicochemical characteristics, spectroscopic profile, and known chemical reactivity, presented in a format tailored for research and development applications.
Chemical and Physical Properties
Carotol, first isolated in 1925, is a bicyclic sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1] It is the major constituent of the essential oil of carrot seeds (Daucus carota), comprising up to 40-52% of the oil.[1][2][3] The molecule possesses a distinctive earthy and pleasant aroma.[4]
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | (3R,3aS,8aR)-6,8a-Dimethyl-3-(propan-2-yl)-2,3,4,5,8,8a-hexahydroazulen-3a(1H)-ol[5][6] |
| CAS Number | 465-28-1[4][5][6] |
| Molecular Formula | C₁₅H₂₆O[4][6] |
| Molecular Weight | 222.37 g/mol [6] |
| Synonyms | (+)-Carotol, Dauc-8-en-5β-ol |
Physicochemical Data
The following table summarizes the key physicochemical properties of Carotol.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid[4] | Ambient |
| Melting Point | 25 °C | |
| Boiling Point | 295-296 °C | @ 760 mm Hg[7] |
| 126 °C | @ 2.5 mm Hg[2] | |
| 109 °C | @ 1.50 mm Hg[7] | |
| Density | 0.9624 g/cm³ | @ 20 °C[2] |
| 0.9646 g/cm³ | @ 15 °C[7] | |
| Refractive Index | 1.4964 | @ 20 °C[2] |
| 1.4912 | @ 15 °C[7] | |
| Optical Rotation | +30.4° | @ 20 °C[2] |
| Solubility | Soluble in organic solvents (e.g., alcohol, acetone, benzene, dichloromethane); Insoluble in water.[2][4][7] | |
| Vapor Pressure | 0.000150 mmHg | @ 25 °C (estimated)[7] |
| Flash Point | 126.11 °C | (Closed Cup)[7] |
| logP (o/w) | 3.6 - 4.65 | (Estimated)[1][7] |
Spectroscopic Data
The structural elucidation of Carotol has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for Carotol are presented below.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 0.85 (d, J=6.4 Hz, 3H) | C14-H₃ |
| 0.99 (s, 3H) | C11-H₃ |
| 1.05 (d, J=6.6 Hz, 3H) | C15-H₃ |
| 1.32 (s, 3H) | C12-H₃ |
| 2.13-2.18 (m, 1H) | C13-H |
Data sourced from[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Carotol shows a molecular ion peak [M]⁺ at m/z 222. The fragmentation pattern is characteristic of sesquiterpenoid alcohols and can be used for its identification in complex mixtures like essential oils.
A representative mass spectrum for Carotol can be found in the NIST WebBook.[8]
Infrared (IR) Spectroscopy
The IR spectrum of Carotol exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3306 | O-H stretch (alcohol) |
| 2952, 2933, 2869 | C-H stretch (alkane) |
| 823 | =C-H bend (alkene) |
Data sourced from[2]
Chemical Reactivity and Derivatives
Carotol, as a tertiary alcohol and containing a double bond, can undergo various chemical transformations. Several derivatives of Carotol have been synthesized and characterized.[3][7][9] These reactions can be used for the development of novel compounds with potential biological activities.
Experimental Protocols
Isolation of Carotol from Carrot Seed Oil
The following is a general protocol for the isolation of Carotol from carrot seeds.
Methodology:
-
Extraction of Essential Oil: The essential oil is extracted from crushed carrot seeds via hydrodistillation using a Clevenger or Dean-Stark apparatus for approximately 10-15 hours.[2][7] The collected oil is then dried over anhydrous sodium sulfate.[2]
-
Column Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel.[2]
-
Elution and Fractionation: The column is eluted with a solvent gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of a more polar solvent like dichloromethane.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Isolation of Carotol: Fractions containing pure Carotol are pooled and the solvent is evaporated to yield the isolated compound.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following provides a typical protocol for the GC-MS analysis of Carotol.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 plus).[7]
Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
GC Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramped to 180 °C at a rate of 3 °C/min, and finally to 280 °C at 10 °C/min.[7]
-
Carrier Gas: Helium
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Interface Temperature: 250-260 °C[7]
-
Scan Range: m/z 40-600[7]
Biosynthesis of Carotol
Carotol is biosynthesized in carrot seeds from farnesyl pyrophosphate (FPP).[1] The proposed pathway involves a direct and unconventional cyclization of FPP to form the carotane backbone.[1]
Biological Activity and Potential Applications
Carotol has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and insecticidal properties, suggesting its potential role in allelopathic interactions.[1][10] Recent studies have also explored its cytotoxic effects against various cancer cell lines, with molecular docking studies suggesting NADPH oxidase inhibition as a possible mechanism of its anticancer activity.[11]
Signaling Pathways
Currently, there is limited information available in the public domain detailing specific signaling pathways in which Carotol is directly involved. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.
Conclusion
This technical guide provides a consolidated resource on the chemical properties of Carotol for the scientific community. The detailed physicochemical data, spectroscopic information, and experimental protocols are intended to support further research into the potential applications of this important natural product in drug development and other fields. The provided methodologies for isolation and analysis can serve as a foundation for researchers seeking to work with Carotol and its derivatives. Future investigations into its molecular mechanisms of action are warranted to fully explore its therapeutic potential.
References
- 1. carotol, 465-28-1 [thegoodscentscompany.com]
- 2. phytojournal.com [phytojournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Unravelling ionization and fragmentation pathways of carotenoids using orbitrap technology: a first step towards identification of unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Carotol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. NP-MRD: Showing NP-Card for Carotol (NP0048539) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
